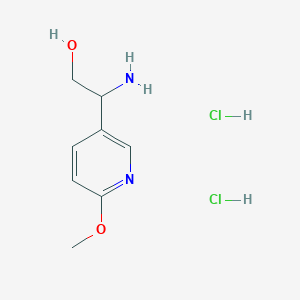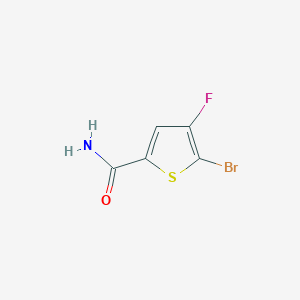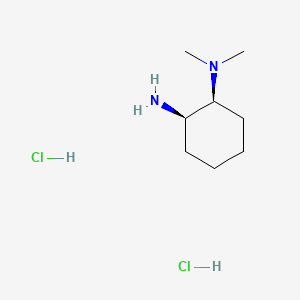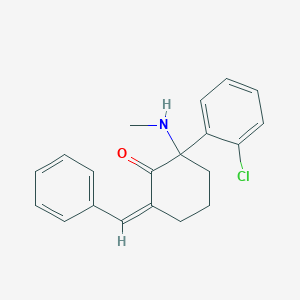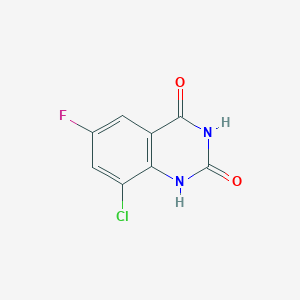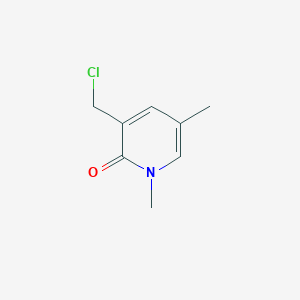
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of phosphanyl, tolyl, and sulfinamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of the phosphanyl and sulfinamide groups. Common synthetic routes include:
Formation of the Phosphanyl Group: This step often involves the use of di-tert-butylphosphine and a suitable aryl halide under palladium-catalyzed coupling conditions.
Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate alkylating agent.
Formation of the Sulfinamide Group: This step involves the reaction of a suitable amine with a sulfinyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require the use of Lewis acids, such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in asymmetric catalysis and organometallic chemistry.
Biology: Investigated for its potential as a chiral auxiliary in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with various molecular targets and pathways. The phosphanyl group can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(p-tolyl)methyl)-2-methylpropane-2-sulfinamide
- ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(m-tolyl)methyl)-2-methylpropane-2-sulfinamide
Uniqueness
The unique combination of phosphanyl, tolyl, and sulfinamide groups in ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-2-methylpropane-2-sulfinamide imparts distinct reactivity and selectivity, making it valuable in various chemical and industrial applications. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C26H40NOPS |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NOPS/c1-19-15-11-12-16-20(19)23(27-30(28)26(8,9)10)21-17-13-14-18-22(21)29(24(2,3)4)25(5,6)7/h11-18,23,27H,1-10H3/t23-,30?/m1/s1 |
Clave InChI |
DDRKSUSIFOAIHS-ZCQJSQKNSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
SMILES canónico |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


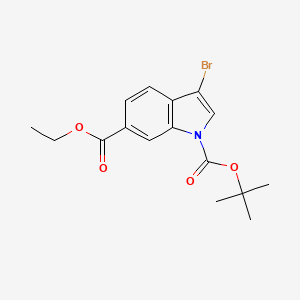
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
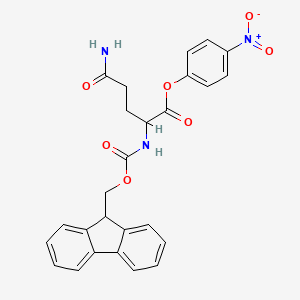
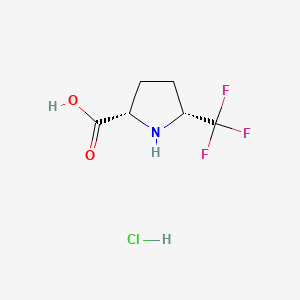
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
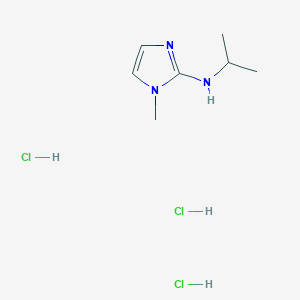

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
